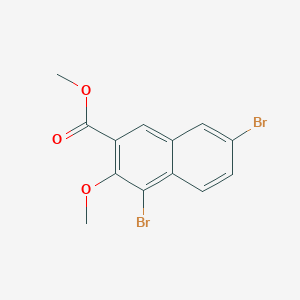

Methyl 4,7-dibromo-3-methoxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,7-dibromo-3-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O3/c1-17-12-10(13(16)18-2)6-7-5-8(14)3-4-9(7)11(12)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPDXPBBBQZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381970 | |

| Record name | methyl 4,7-dibromo-3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-91-8 | |

| Record name | Methyl 4,7-dibromo-3-methoxy-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4,7-dibromo-3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Naphthalene Carboxylic Acid Esters in Contemporary Organic Synthesis

Naphthalene (B1677914) carboxylic acid esters, commonly referred to as naphthoates, are a class of organic compounds that feature a naphthalene core appended with an ester functional group. These structures are prevalent in a variety of natural products and have been utilized as pivotal intermediates in the synthesis of complex molecular targets. The naphthalene scaffold, with its extended π-electron system, imparts distinct photophysical and electronic properties to these esters, making them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

In contemporary organic synthesis, naphthoate esters serve as versatile building blocks. The ester functionality can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a handle for further molecular elaboration. Furthermore, the naphthalene ring itself can undergo a range of chemical transformations, including electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and reduction. The interplay between the reactivity of the naphthalene core and the ester group allows for the construction of highly functionalized and sterically demanding structures.

The Strategic Significance of Halogenation Within Naphthalene Scaffolds for Chemical Transformations

The introduction of halogen atoms, particularly bromine, onto a naphthalene (B1677914) scaffold is a powerful strategy for enhancing its synthetic utility. Halogenation, and specifically bromination, serves several key purposes in chemical transformations:

Activation for Cross-Coupling Reactions: Brominated naphthalenes are excellent substrates for a wide variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems, acetylenic derivatives, and arylamines. The presence of two bromine atoms on the naphthalene ring, as in the title compound, offers the potential for sequential or regioselective cross-coupling reactions, allowing for the controlled introduction of different substituents at specific positions.

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that influence the electron density of the aromatic ring through inductive effects. This can alter the reactivity of the naphthalene system towards other reagents and can also modulate the photophysical properties of the molecule.

Directing Group for Further Substitution: The position of a halogen atom can direct subsequent electrophilic aromatic substitution reactions to specific positions on the naphthalene ring, providing regiochemical control in the synthesis of polysubstituted derivatives.

The strategic placement of bromine atoms on the naphthalene scaffold, therefore, transforms a relatively simple aromatic hydrocarbon into a highly versatile and reactive intermediate for the synthesis of a diverse array of complex organic molecules.

Contextualizing Methyl 4,7 Dibromo 3 Methoxy 2 Naphthoate Within the Landscape of Multi Substituted Naphthoate Structures

Precursor Synthesis: 4,7-Dibromo-3-hydroxy-2-naphthoic Acid

The primary precursor for the target molecule is 4,7-dibromo-3-hydroxy-2-naphthoic acid. chemscene.comcymitquimica.com This intermediate is typically synthesized from 3-hydroxy-2-naphthoic acid through an electrophilic aromatic substitution reaction.

Exhaustive bromination is a strategy employed to introduce multiple bromine atoms onto an aromatic ring. In the context of synthesizing 4,7-dibromo-3-hydroxy-2-naphthoic acid, this involves treating the starting material, 3-hydroxy-2-naphthoic acid, with an excess of a brominating agent.

The reaction is a classic example of electrophilic aromatic substitution. Common conditions involve dissolving the naphthalene derivative in a polar solvent, such as glacial acetic acid, and adding elemental bromine (Br₂). The temperature is often kept low (e.g., below 10°C) to control the reaction rate and minimize the formation of side products that can arise from oxidation or undesired substitution patterns. The use of an excess of the brominating agent ensures that the reaction proceeds to the desired dibrominated state.

| Reagent/Condition | Purpose | Typical Parameters |

| Starting Material | Naphthalene core | 3-Hydroxy-2-naphthoic acid |

| Brominating Agent | Source of electrophilic bromine | Elemental Bromine (Br₂) |

| Solvent | Dissolves reactants | Glacial Acetic Acid |

| Temperature | Controls reaction rate | 0–10 °C |

| Stoichiometry | Ensures dibromination | >2 equivalents of Br₂ |

The specific placement of the bromine atoms at the C-4 and C-7 positions is a critical aspect of the synthesis, governed by the electronic effects of the substituents on the naphthalene ring.

Directing Effects of Substituents : The 3-hydroxy (-OH) group is a strongly activating, ortho, para-directing group. The 2-carboxylic acid (-COOH) group is a deactivating, meta-directing group.

First Bromination (C-7) : The powerful activating effect of the hydroxyl group dominates. It strongly directs electrophilic attack to the positions ortho (C-4) and para (C-7, relative to the C-2/C-3 bond axis) to it. The carboxylic acid group deactivates the ring to which it is attached (positions 1 and 4). Therefore, the first bromination preferentially occurs on the other ring, which is activated by the hydroxyl group. The C-7 position is electronically favored for the first substitution.

Second Bromination (C-4) : After the introduction of the first bromine atom at C-7, the naphthalene system is somewhat deactivated. However, the C-4 position remains the most activated site for a second electrophilic attack due to being ortho to the strongly activating hydroxyl group. Steric hindrance can be a factor, but the electronic activation at C-4 is significant enough to direct the second bromination to this position.

Quantum mechanics calculations on similar indole (B1671886) systems have shown that analyzing the relative energies of reaction intermediates (Wheland intermediates) can help predict the most likely sites for electrophilic attack, confirming that both electronic and steric factors determine the final regioselectivity. wuxiapptec.com

Esterification and O-Methylation of the Hydroxyl and Carboxylic Acid Groups

With the dibrominated precursor in hand, the next stage involves converting the carboxylic acid and hydroxyl functionalities into a methyl ester and a methoxy group, respectively. This is often accomplished in a single synthetic step using an excess of a methylating agent.

The conversion of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃) is a standard esterification reaction. One common method is the Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. scielo.br

However, a more widely used method for this specific transformation, which can be performed concurrently with O-methylation, is reaction with a methylating agent in the presence of a base. The base deprotonates the carboxylic acid, forming a carboxylate anion, which then acts as a nucleophile to attack the methylating agent.

Simultaneously, the phenolic 3-hydroxy group (-OH) is converted to a 3-methoxy group (-OCH₃). This O-methylation also proceeds via nucleophilic substitution. The base used in the reaction deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with the methylating agent.

A highly efficient one-pot procedure for both transformations involves dissolving the precursor, 4,7-dibromo-3-hydroxy-2-naphthoic acid, in a polar aprotic solvent like acetone (B3395972). An excess of a methylating agent, such as methyl iodide (MeI), and a weak base, typically potassium carbonate (K₂CO₃), are added. chemicalbook.com The reaction mixture is then heated to drive the reaction to completion, yielding Methyl 4,7-dibromo-3-methoxy-2-naphthoate. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 7-Bromo-3-hydroxy-2-naphthoic acid | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) | Acetone | 60°C, 16 h | Methyl 7-bromo-3-methoxy-2-naphthoate | 96% | chemicalbook.com |

Note: The data in this table is for a closely related mono-brominated compound, but the methodology is directly applicable to the dibromo- a nalog.

Optimization of Reaction Conditions for Yield Enhancement and Purity

Optimizing reaction conditions is essential for maximizing the yield and ensuring the high purity of the final product. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time. scielo.br

Reagents : The choice of methylating agent (e.g., methyl iodide vs. dimethyl sulfate) and base (e.g., potassium carbonate vs. cesium carbonate) can influence reaction efficiency. Using a significant excess of the methylating agent and base ensures that both the carboxylic acid and the hydroxyl group are fully converted.

Solvent : Solvents like acetone or dimethylformamide (DMF) are effective for this type of reaction as they readily dissolve the reactants and facilitate the nucleophilic substitution. chemicalbook.commdpi.com The choice of solvent can affect reaction rates and selectivity. scielo.br

Temperature and Time : Increasing the temperature generally speeds up the reaction. However, excessively high temperatures can lead to the formation of unwanted byproducts. scielo.br The reaction time must be sufficient to allow for complete conversion. For the methylation/esterification step, a duration of several hours (e.g., 16 hours) at a moderate temperature (e.g., 60°C) has been shown to be effective. chemicalbook.com

Purification : After the reaction is complete, purification is crucial for isolating the target compound. The workup typically involves filtering off the inorganic salts and evaporating the solvent. The resulting crude product is then purified, most commonly by flash column chromatography, to separate the desired product from any unreacted starting material or side products. chemicalbook.com

By carefully controlling these parameters, the synthesis can be optimized to produce Methyl 4,7-dibromo-3-methoxy-2-naphthoate in high yield and purity.

Comparative Analysis with Synthetic Routes to Related Monobrominated Naphthoate Esters

The synthesis of Methyl 4,7-dibromo-3-methoxy-2-naphthoate is strategically distinct from the preparation of its monobrominated counterparts. The key difference lies in the bromination step, where exhaustive bromination is required for the dibromo-compound, whereas controlled electrophilic substitution is employed for the synthesis of monobromo-naphthoate esters.

A plausible and documented pathway to the dibrominated target molecule commences with 3-hydroxy-2-naphthoic acid. This starting material undergoes exhaustive bromination to yield 4,7-dibromo-3-hydroxy-2-naphthoic acid . The hydroxyl group at the C-3 position and the carboxylic acid group at the C-2 position direct the incoming bromine electrophiles to specific positions on the naphthalene ring. Following the successful di-bromination, a subsequent step would involve the simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group to afford Methyl 4,7-dibromo-3-methoxy-2-naphthoate.

In contrast, the synthesis of related monobrominated naphthoate esters involves more controlled and sometimes indirect methods to achieve monosubstitution. For instance, the synthesis of Methyl 7-bromo-3-methoxy-2-naphthoate also starts from 3-hydroxy-2-naphthoic acid. However, the bromination is carried out under conditions that favor monosubstitution at the 7-position, a position electronically favored due to the directing effects of the existing substituents. The reaction is typically maintained at a low temperature (below 10°C) in a solvent like glacial acetic acid or chloroform (B151607) to prevent over-bromination . Following the controlled bromination to yield 7-bromo-3-hydroxy-2-naphthoic acid, a similar esterification and methylation step would produce the final monobrominated product chemsynthesis.com.

The synthesis of other monobrominated naphthoate esters can start from different precursors and employ alternative strategies. For example, Methyl 6-bromo-2-naphthoate can be synthesized from 2-naphthoic acid. The process involves the esterification of 2-naphthoic acid with methanol, followed by a controlled bromination reaction guidechem.com. Another route to this compound starts from 2-bromonaphthalene, which is first acetylated and then hydrolyzed to produce the desired product guidechem.com. A further method involves the Fischer esterification of 6-bromo-2-naphthalenecarboxylic acid with methanol in the presence of a sulfuric acid catalyst chemicalbook.com.

Similarly, the synthesis of Methyl 5-bromo-6-methoxy-1-naphthoate begins with methyl 6-methoxy-1-naphthoate. This compound is then subjected to a bromination reaction using bromine in methanol with the presence of hydrogen peroxide to yield the final product prepchem.com. This highlights a strategy where the ester and methoxy functionalities are already in place before the introduction of the bromine atom.

The following interactive data table provides a comparative overview of the synthetic pathways for Methyl 4,7-dibromo-3-methoxy-2-naphthoate and related monobrominated naphthoate esters, detailing the starting materials, key reaction steps, and the nature of the bromination process.

Interactive Data Table: Comparative Synthesis of Brominated Naphthoate Esters

| Target Compound | Starting Material | Key Reaction Steps | Bromination Strategy |

| Methyl 4,7-dibromo-3-methoxy-2-naphthoate | 3-Hydroxy-2-naphthoic acid | 1. Exhaustive Bromination 2. Esterification & Methylation | Exhaustive |

| Methyl 7-bromo-3-methoxy-2-naphthoate | 3-Hydroxy-2-naphthoic acid | 1. Controlled Monobromination 2. Esterification & Methylation | Controlled |

| Methyl 6-bromo-2-naphthoate | 2-Naphthoic acid | 1. Esterification 2. Controlled Monobromination | Controlled |

| Methyl 6-bromo-2-naphthoate | 2-Bromonaphthalene | 1. Acetylation 2. Hydrolysis | Pre-functionalized |

| Methyl 5-bromo-6-methoxy-1-naphthoate | Methyl 6-methoxy-1-naphthoate | 1. Controlled Monobromination | Controlled |

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituents on the naphthalene core serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4 and C7 bromine atoms is a central theme in the synthetic utility of this compound.

Site-Selective Suzuki-Miyaura Coupling at Bromine Centers

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the functionalization of Methyl 4,7-dibromo-3-methoxy-2-naphthoate. The electronic and steric environment surrounding the two bromine atoms dictates the site-selectivity of this reaction. The C4-bromine is positioned ortho to the electron-donating methoxy group and meta to the electron-withdrawing methyl ester group. In contrast, the C7-bromine is in a more remote position, experiencing less pronounced electronic influence from these functional groups.

In palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical step. The rate of this step is influenced by both electronic and steric factors. arkat-usa.org Generally, electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition, while sterically hindered positions react more slowly. researchgate.nettopicsonchemeng.org.my For Methyl 4,7-dibromo-3-methoxy-2-naphthoate, the C4 position is more sterically hindered due to the adjacent methoxy group and the peri-relationship with the hydrogen at C5. Conversely, the C7 position is less sterically encumbered.

While specific experimental data for the Suzuki-Miyaura coupling of Methyl 4,7-dibromo-3-methoxy-2-naphthoate is not extensively documented in publicly available literature, studies on analogous di-substituted aromatic systems suggest that a careful choice of catalyst, ligands, and reaction conditions can achieve high site-selectivity. researchgate.net For instance, bulky phosphine (B1218219) ligands on the palladium catalyst can enhance selectivity for the less sterically hindered position. rsc.org

| Position of Bromine | Electronic Effects | Steric Effects | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated by ortho-methoxy (donating) and meta-ester (withdrawing) groups | Hindered by adjacent methoxy group and peri-hydrogen | Potentially less reactive due to steric hindrance |

| C7 | Less direct electronic influence from substituents | Less sterically hindered | Potentially more reactive |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings offer further avenues for the elaboration of Methyl 4,7-dibromo-3-methoxy-2-naphthoate.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgresearchgate.net The regioselectivity of the Heck reaction on this substrate would also be governed by the relative reactivity of the two bromine atoms, with the less sterically hindered C7 position likely being the preferred site of reaction under standard conditions. nih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.org Similar to other palladium-catalyzed reactions, the site-selectivity is expected to favor the more accessible C7 position. nih.govresearchgate.net The mild reaction conditions often employed in Sonogashira couplings make it a valuable tool for the introduction of alkynyl moieties. organic-chemistry.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and can be particularly useful for coupling with alkyl or other organometallic partners that are not compatible with other methods. wikipedia.org The principles of steric and electronic control would similarly apply, suggesting a preference for reaction at the C7 position.

Nucleophilic Substitution Reactions Involving Bromine Atoms

While palladium-catalyzed reactions are the most common methods for functionalizing aryl bromides, nucleophilic aromatic substitution (SNA r) can also be considered, although it typically requires strong activation by electron-withdrawing groups ortho and/or para to the leaving group. pressbooks.pub In Methyl 4,7-dibromo-3-methoxy-2-naphthoate, the electron-withdrawing ester group is not ideally positioned to strongly activate either bromine for traditional SNA r. However, under harsh conditions with strong nucleophiles, some level of substitution might be achievable. Copper-assisted nucleophilic substitution reactions could provide an alternative pathway for the displacement of the bromine atoms with nucleophiles such as alkoxides or amines. researchgate.net

Chemoselective Reduction and Oxidation Reactions of Specific Functional Groups

The presence of a methyl ester and a methoxy group, in addition to the aromatic rings, allows for selective reduction and oxidation reactions.

Chemoselective Reduction: The methyl ester group can be selectively reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester but may also affect the carbon-bromine bonds. harvard.edu Milder and more chemoselective reducing agents, such as sodium borohydride (B1222165) in the presence of certain additives or under specific conditions, could potentially achieve the reduction of the ester without affecting the aryl bromides. rsc.orgbeilstein-journals.orgnih.govresearchgate.net The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions. harvard.edursc.org

Oxidation Reactions: The electron-rich naphthalene ring system, further activated by the methoxy group, is susceptible to oxidation. nih.gov Strong oxidizing agents could lead to dearomatization or cleavage of the naphthalene core. Under controlled conditions, it might be possible to achieve selective oxidation. For instance, oxidation of the methyl group of a related compound, 2-methylnaphthalene, to a carboxylic acid has been observed in biological systems, suggesting that selective oxidation of substituents on the naphthalene ring is feasible. nih.gov

Derivatization Strategies Beyond Halogen Substitution (e.g., on the ester or methoxy groups)

Further functionalization of Methyl 4,7-dibromo-3-methoxy-2-naphthoate can be achieved by targeting the ester and methoxy groups.

Ester Group Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. masterorganicchemistry.comresearchgate.netyoutube.com The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. The steric hindrance around the ester group in this particular molecule is not expected to be prohibitive for hydrolysis. arkat-usa.orgajsonline.org

Methoxy Group Derivatization: The methoxy group can be cleaved to reveal a hydroxyl group (a phenol) using strong acids like HBr or BBr₃. researchgate.net This demethylation would provide a new site for functionalization, for example, through etherification or esterification of the resulting phenol. Selective demethylation in the presence of other functional groups can sometimes be challenging and requires careful selection of reagents and conditions. researchgate.net

Analysis of Steric and Electronic Effects on Reactivity, particularly in Coupling Reactions

The reactivity and site-selectivity of Methyl 4,7-dibromo-3-methoxy-2-naphthoate in transition metal-catalyzed cross-coupling reactions are intricately controlled by the interplay of steric and electronic effects imparted by its substituents.

Electronic Effects:

The 3-methoxy group is an electron-donating group (EDG) through resonance, increasing the electron density of the naphthalene ring, particularly at the ortho and para positions. This can influence the oxidative addition step in palladium catalysis.

The 2-methyl ester group is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the electron density of the ring.

The bromine atoms are electron-withdrawing by induction but electron-donating by resonance.

The combined electronic influence on the C4-Br is a balance between the ortho-donating methoxy group and the meta-withdrawing ester. The C7-Br is less affected by these groups due to its remote position. In Suzuki-Miyaura couplings, electron-deficient aryl halides generally react faster. topicsonchemeng.org.my

Steric Effects:

The C4-bromine is sterically hindered by the adjacent 3-methoxy group and the C5-hydrogen atom in the peri position. This steric bulk can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition at this site. researchgate.netrsc.orgrsc.org

The C7-bromine is located on the other ring of the naphthalene system and is significantly less sterically encumbered.

Interplay and Predicted Selectivity: In palladium-catalyzed cross-coupling reactions, steric hindrance is often a dominant factor in determining site-selectivity in polyhalogenated aromatic compounds. researchgate.net Therefore, it is highly probable that coupling reactions on Methyl 4,7-dibromo-3-methoxy-2-naphthoate will preferentially occur at the less sterically hindered C7 position. To achieve coupling at the more hindered C4 position, specialized catalytic systems, potentially with smaller ligands or under forcing conditions, might be necessary. The subtle balance of these electronic and steric factors allows for the potential of selective sequential functionalization of the two bromine atoms, making this compound a valuable building block in organic synthesis.

| Factor | Influence on C4-Br | Influence on C7-Br | Overall Predicted Effect on Site-Selectivity |

|---|---|---|---|

| Electronic | Complex interplay of ortho-EDG (methoxy) and meta-EWG (ester) | Relatively neutral electronic environment | May slightly favor C4 electronically, but often a secondary effect |

| Steric | High hindrance from adjacent methoxy and peri-hydrogen | Low steric hindrance | Strongly favors reaction at C7 |

Structure Reactivity Relationships and Mechanistic Insights

Influence of Dibromine Substituents on Electronic Properties and Reaction Kinetics

The presence and position of the two bromine atoms at the C4 and C7 positions of the naphthalene (B1677914) ring are pivotal in modulating the electronic landscape of Methyl 4,7-dibromo-3-methoxy-2-naphthoate. Bromine, being an electronegative atom, exerts a significant electron-withdrawing inductive effect (-I effect). This effect leads to a general decrease in the electron density of the aromatic system. nih.gov The consequence of this reduced electron density is a notable impact on the kinetics of electrophilic aromatic substitution reactions.

In a comparative context, the naphthalene ring in this compound is less susceptible to electrophilic attack than unsubstituted naphthalene. The deactivating nature of the bromine substituents raises the activation energy for the formation of the sigma complex intermediate, thereby slowing down the reaction rate.

Conversely, the bromine atoms can participate in resonance, donating a lone pair of electrons to the aromatic ring (+R effect). However, for halogens, the inductive effect typically outweighs the resonance effect. The interplay of these electronic effects is summarized in the table below.

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the naphthalene ring due to the high electronegativity of bromine. | Decreases the rate of electrophilic aromatic substitution. |

| Resonance Effect (+R) | Donation of a lone pair of electrons from bromine to the aromatic ring. | Can partially offset the inductive effect, but is generally weaker for halogens. |

Impact of the 3-Methoxy Group on Molecular Conformation and Reactivity

In stark contrast to the dibromine substituents, the methoxy (B1213986) group at the C3 position is a potent activating group. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the naphthalene ring through resonance (+R effect). This electron donation significantly increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the methoxy group.

This activating nature of the methoxy group counteracts the deactivating influence of the bromine atoms. The net effect on reactivity is a complex interplay between these opposing electronic influences. The methoxy group's strong activating character can make the ring more amenable to electrophilic attack than a simple dibromonaphthalene.

From a conformational standpoint, the methoxy group can influence the orientation of the adjacent methyl ester at the C2 position. Steric hindrance between the methoxy group and the ester can lead to a non-planar arrangement, affecting the overlap of orbitals and, consequently, the electronic communication between the ester and the naphthalene ring. nih.gov The preferred conformation of the methoxy group itself, whether coplanar with the ring or tilted, is also a subject of conformational analysis and has implications for its resonance effect. colostate.edu

Conformational Analysis and its Implications for Stereochemical Outcomes in Transformations

The ester group at the C2 position is known to have preferred conformations, generally the Z conformation being favored over the E conformation due to more favorable dipole-dipole interactions. researchgate.net However, the presence of the bulky methoxy group at the C3 position can introduce steric strain, potentially leading to a mixture of conformers or a deviation from the ideal planar arrangement.

This conformational landscape has profound implications for the stereochemical outcomes of reactions involving this molecule. For instance, in reactions where the molecule acts as a chiral auxiliary or when a new stereocenter is created, the pre-existing conformational bias will likely influence the diastereoselectivity of the transformation. The accessibility of reagents to either face of the naphthalene ring can be hindered or favored by the specific spatial arrangement of the substituents.

Elucidation of Reaction Mechanisms for Key Derivatization Pathways

The unique substitution pattern of Methyl 4,7-dibromo-3-methoxy-2-naphthoate opens up several avenues for derivatization, each with its own mechanistic pathway.

One of the most common reactions for bromo-aromatic compounds is transition-metal-catalyzed cross-coupling. For instance, a Suzuki-Miyaura coupling reaction could be envisioned to replace one or both bromine atoms with a new carbon-carbon bond. The mechanism would proceed through the classical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The relative reactivity of the C4-Br and C7-Br bonds in such reactions would be an interesting point of investigation, potentially influenced by the electronic environment created by the other substituents.

Another potential derivatization is nucleophilic aromatic substitution (SNAr). While typically challenging on electron-rich aromatic systems, the presence of two electron-withdrawing bromine atoms might render the naphthalene ring susceptible to attack by strong nucleophiles under specific conditions. The methoxy group, being activating, would generally disfavor this pathway.

Furthermore, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for a wide range of further chemical modifications. The mechanism for ester hydrolysis, for example, would typically proceed through a tetrahedral intermediate under either acidic or basic conditions.

The selective derivatization of one bromine atom over the other presents a synthetic challenge and would depend on subtle differences in their local electronic and steric environments. For instance, the bromine at C4 is ortho to the activating methoxy group, which could influence its reactivity in certain transformations.

Applications As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Naphthoate Derivatives with Expanded Chemical Space

The two bromine atoms on the naphthalene (B1677914) ring of Methyl 4,7-dibromo-3-methoxy-2-naphthoate are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, at the 4 and 7 positions. This capability enables the systematic exploration of the chemical space around the naphthalene core, leading to the generation of libraries of novel naphthoate derivatives with diverse electronic and steric properties. The differential reactivity of the two bromine atoms can also be exploited for sequential and site-selective functionalization, further expanding the molecular diversity that can be achieved from this single precursor.

Role in the Synthesis of Pharmacologically Relevant Scaffolds, such as Bedaquiline Analogs

One of the most significant applications of Methyl 4,7-dibromo-3-methoxy-2-naphthoate and its close derivatives is in the synthesis of analogs of the anti-tuberculosis drug, Bedaquiline. Bedaquiline is a diarylquinoline that has been approved for the treatment of multidrug-resistant tuberculosis. nih.govnih.gov The naphthalene moiety of Bedaquiline is a critical component for its biological activity.

Research into new Bedaquiline analogs has utilized precursors with similar substitution patterns to Methyl 4,7-dibromo-3-methoxy-2-naphthoate. For instance, a synthetic route to a new type of triarylbutanol skeleton, analogous to Bedaquiline, starts from 3-hydroxy-2-naphthoic acid. This starting material undergoes bromination at the 4 and 7 positions, followed by methylation of the hydroxyl group and esterification of the carboxylic acid to yield a structure closely related to Methyl 4,7-dibromo-3-methoxy-2-naphthoate. nih.gov This intermediate is then further elaborated to construct the final Bedaquiline analog. nih.gov The presence of the bromine atoms is crucial for subsequent coupling reactions to introduce the other aryl groups of the final drug molecule.

Table 1: Key Intermediates in the Synthesis of Bedaquiline Analogs

| Compound Name | Starting Material | Key Transformation |

| 4,7-Dibromo-3-hydroxy-2-naphthoic acid | 3-Hydroxy-2-naphthoic acid | Bromination |

| Methyl 7-bromo-3-methoxy-2-naphthoate | 7-bromo-3-hydroxy-2-naphthoic acid | Methylation |

This table illustrates the synthesis of key precursors for Bedaquiline analogs, highlighting the importance of the brominated and methoxylated naphthalene core.

Intermediate in the Development of Modulators for Specific Biological Receptors, particularly NMDA Receptors

Derivatives of 2-naphthoic acid have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory. nih.gov Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The structural framework of Methyl 4,7-dibromo-3-methoxy-2-naphthoate provides a foundation for the synthesis of novel NMDA receptor modulators.

Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have demonstrated that substitutions on the naphthalene ring significantly influence their activity as both positive and negative allosteric modulators of NMDA receptors. nih.gov The bromine atoms at the 4 and 7 positions of Methyl 4,7-dibromo-3-methoxy-2-naphthoate can be utilized to introduce various substituents through cross-coupling reactions, allowing for the fine-tuning of the molecule's interaction with the receptor. This makes it a valuable intermediate for developing subtype-selective NMDA receptor modulators with improved therapeutic profiles.

Utility in the Synthesis of Specialized Dyes and Pigments Exhibiting Unique Chromophore Properties

The naphthalene core is a well-known chromophore, and its electronic properties can be significantly altered by the introduction of various substituents. The dibromo-substitution of Methyl 4,7-dibromo-3-methoxy-2-naphthoate offers a platform for the synthesis of novel functional dyes and pigments. The bromine atoms can be replaced by electron-donating or electron-withdrawing groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. acs.org

For example, Sonogashira coupling reactions can be employed to introduce alkynyl groups, which can extend the π-conjugated system and lead to bathochromic shifts in the absorption and emission spectra. nih.gov Similarly, Suzuki and Stille couplings can be used to attach other aromatic and heteroaromatic rings, creating extended π-systems with unique photophysical properties. researchgate.net These modifications can lead to the development of dyes with tailored absorption and fluorescence characteristics for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and solar cells.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy would provide information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For Methyl 4,7-dibromo-3-methoxy-2-naphthoate, one would expect to observe distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, as well as singlets for the methoxy (B1213986) (-OCH₃) and the ester methyl (-COOCH₃) groups. The aromatic protons would likely appear as doublets or singlets depending on their coupling with adjacent protons, and their chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of Methyl 4,7-dibromo-3-methoxy-2-naphthoate would be expected to show a distinct signal for each unique carbon atom. This would include the carbons of the naphthalene ring, the methoxy carbon, the ester methyl carbon, and the carbonyl carbon of the ester group. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons bearing bromine atoms showing characteristic shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the signals from the aromatic protons. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Hypothetical ¹H NMR Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | s | 1H | H-5 or H-8 |

| ~8.0 | s | 1H | H-1 |

| ~7.8 | d | 1H | H-6 or H-5 |

| ~7.6 | d | 1H | H-8 or H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Hypothetical ¹³C NMR Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~166 | C=O |

| ~155 | C-3 |

| ~135 | C-4a or C-8a |

| ~132 | C-8 or C-5 |

| ~130 | C-6 or C-7 |

| ~128 | C-5 or C-8 |

| ~125 | C-7 or C-6 |

| ~120 | C-4 |

| ~115 | C-2 |

| ~110 | C-1 |

| ~56 | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For Methyl 4,7-dibromo-3-methoxy-2-naphthoate, HRMS would confirm the molecular formula, C₁₃H₁₀Br₂O₃. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide further structural information. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it would be possible to identify key structural motifs. Expected fragmentation pathways for Methyl 4,7-dibromo-3-methoxy-2-naphthoate could include the loss of the methyl group from the ester, the loss of the methoxy group, or cleavage of the naphthalene ring.

Hypothetical HRMS Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M]⁺ | 387.9048 | Data not available |

| [M+2]⁺ | 389.9028 | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4,7-dibromo-3-methoxy-2-naphthoate would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions would include a strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group would also be visible. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Hypothetical IR Spectroscopy Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester/Ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The naphthalene ring system in Methyl 4,7-dibromo-3-methoxy-2-naphthoate is a chromophore that would absorb UV light. The UV-Vis spectrum would be expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the naphthalene core. The methoxy and ester groups, as well as the bromine atoms, would be expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Hypothetical UV-Vis Spectroscopy Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

|---|---|---|---|

| ~250 | Data not available | Methanol (B129727) | π→π* |

| ~300 | Data not available | Methanol | π→π* |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Hypothetical X-ray Crystallography Data for Methyl 4,7-dibromo-3-methoxy-2-naphthoate No experimental data was found in the searched scientific literature. The following table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

Theoretical and Computational Chemistry Approaches to Understanding Methyl 4,7-dibromo-3-methoxy-2-naphthoate

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Environmental Impact

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a polysubstituted aromatic compound like Methyl 4,7-dibromo-3-methoxy-2-naphthoate, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions to more sustainable alternatives.

Current synthetic approaches to similar polyhalogenated aromatic compounds can involve multi-step processes with the potential for significant waste generation. Key areas for future exploration in the synthesis of Methyl 4,7-dibromo-3-methoxy-2-naphthoate and its analogs could include:

Greener Bromination Techniques: Traditional bromination reactions often use elemental bromine, which poses safety and environmental hazards, and can generate stoichiometric amounts of hydrogen bromide as a byproduct. Future pathways could explore the use of bromide salts, such as sodium or potassium bromide, in conjunction with environmentally friendly oxidants like hydrogen peroxide or oxygen. Catalytic systems, potentially employing zeolites or other solid acids, could enhance the efficiency and selectivity of the bromination steps, minimizing the formation of unwanted isomers.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonication has been shown to significantly accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various organic compounds, including naphthalene (B1677914) derivatives. Investigating these technologies for the key synthetic steps leading to Methyl 4,7-dibromo-3-methoxy-2-naphthoate could lead to more efficient and sustainable processes.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control compared to batch synthesis. The synthesis of this compound could be adapted to a flow process, allowing for precise control of reaction parameters and minimizing the handling of hazardous intermediates.

Hydrothermal Synthesis: For certain steps, particularly those involving cyclization or condensation, hydrothermal synthesis in water at elevated temperatures and pressures could be a viable green alternative to traditional organic solvents. This approach has been successfully used for the synthesis of naphthalene bisimides.

| Synthesis Approach | Potential Advantages |

| Greener Bromination | Reduced use of hazardous reagents, minimized waste (HBr). |

| Microwave/Ultrasound | Accelerated reaction times, increased yields, lower energy use. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Hydrothermal Synthesis | Use of water as a green solvent, potential for novel reactivity. |

Design and Synthesis of New Derivatives with Tuned Reactivity or Specific Biological Receptor Affinity

The functional groups present in Methyl 4,7-dibromo-3-methoxy-2-naphthoate provide multiple handles for the synthesis of a diverse library of new derivatives. The bromine atoms, in particular, are versatile functionalization points.

Future research is anticipated to focus on:

Cross-Coupling Reactions: The two bromine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, including aryl, alkynyl, and amino groups. This would allow for the synthesis of derivatives with tailored electronic and steric properties.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with more complex alcohols, or other functional groups. These modifications can significantly impact the solubility, polarity, and biological activity of the resulting molecules.

Targeting Biological Receptors: Substituted naphthalene-2-carboxylic acid analogs have been shown to act as ligands for specific biological receptors, such as the retinoic acid receptors. By systematically modifying the structure of Methyl 4,7-dibromo-3-methoxy-2-naphthoate, new derivatives could be designed to exhibit high affinity and selectivity for various biological targets, opening avenues for drug discovery. For instance, analogs could be explored as inhibitors for enzymes or as modulators of protein-protein interactions. Research on phenyl-substituted naphthoic acid esters has already demonstrated their potential as strigolactone receptor inhibitors, suggesting a possible direction for derivatives of this compound.

| Derivative Type | Potential Application Area |

| Cross-Coupled Products | Materials science (e.g., organic electronics), medicinal chemistry. |

| Ester/Amide Analogs | Enhanced biological activity, improved pharmacokinetic properties. |

| Receptor-Specific Ligands | Drug discovery, chemical biology probes. |

Investigation of Methyl 4,7-dibromo-3-methoxy-2-naphthoate in Advanced Catalytic Systems

While the direct catalytic activity of Methyl 4,7-dibromo-3-methoxy-2-naphthoate is yet to be explored, its structure suggests potential roles as a ligand or precursor in the development of advanced catalytic systems.

Future research could investigate:

Ligand Development for Homogeneous Catalysis: The naphthalene core, functionalized with donor atoms introduced via substitution of the bromine atoms, could serve as a scaffold for novel ligands in transition metal catalysis. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents, potentially leading to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Precursors for Heterogeneous Catalysts: The compound could be used as a precursor for the synthesis of functional materials that can act as heterogeneous catalysts. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the naphthalene unit would contribute to the framework's structure and porosity, and the functional groups could serve as active sites or anchoring points for catalytic species.

Integration into Supramolecular Chemistry or Material Science Frameworks for Novel Functional Materials

The rigid and planar structure of the naphthalene core, combined with its potential for functionalization, makes Methyl 4,7-dibromo-3-methoxy-2-naphthoate an attractive building block for supramolecular chemistry and materials science.

Emerging research in this area could focus on:

Liquid Crystals: The elongated and rigid nature of the naphthalene scaffold is a common feature in molecules that exhibit liquid crystalline properties. By attaching appropriate flexible side chains to the core, it may be possible to design and synthesize novel liquid crystalline materials based on this compound.

Organic Electronics: Naphthalene-based molecules, particularly naphthalene diimides, are known for their applications in organic electronics as n-type semiconductors. The electronic properties of Methyl 4,7-dibromo-3-methoxy-2-naphthoate and its derivatives could be investigated for potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The bromine atoms offer a route to further extend the π-conjugation of the system, which is crucial for charge transport.

Supramolecular Assemblies: The naphthalene core can participate in π-π stacking interactions, which are a key driving force for the self-assembly of molecules into well-defined supramolecular structures. By designing derivatives with appropriate recognition motifs, it would be possible to create complex and functional supramolecular architectures, such as gels, vesicles, or nanofibers. These materials could find applications in sensing, drug delivery, and catalysis.

Q & A

Q. What are the optimal synthetic routes for Methyl 4,7-dibromo-3-methoxy-2-naphthoate?

Methodological Answer: The synthesis involves bromination and esterification steps. A typical approach includes:

- Bromination : Start with 3-methoxy-2-naphthoic acid (precursor), using brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid under controlled conditions (40–60°C) to introduce bromine at positions 4 and 7 .

- Esterification : React the dibrominated product with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester .

Q. Key Considerations :

Q. Table 1: Comparison of Bromination Methods

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | AcOH | 40 | 85 | |

| Br₂ | CHCl₃ | 60 | 78 |

Q. How can researchers purify and characterize Methyl 4,7-dibromo-3-methoxy-2-naphthoate?

Methodological Answer:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

Q. Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

- Short-Term : Stable at room temperature in amber glass vials under argon .

- Long-Term : Store at –20°C; avoid exposure to moisture or light to prevent hydrolysis/degredation .

Advanced Research Questions

Q. What reaction mechanisms govern the bromination of the naphthalene core?

Methodological Answer: Bromination proceeds via electrophilic aromatic substitution (EAS). The methoxy group directs bromine to the ortho/para positions, while steric effects from the ester group favor substitution at positions 4 and 6. Computational DFT studies can model charge distribution to predict regioselectivity .

Q. How can computational modeling predict the compound’s electronic properties?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Parameter | Value (Å/eV) | Reference |

|---|---|---|

| C-Br Bond Length | 1.89 | |

| HOMO-LUMO Gap | 3.2 |

Q. How do substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atoms serve as leaving groups in Suzuki-Miyaura couplings. The methoxy group stabilizes intermediates via resonance, while steric hindrance from the ester group may slow reaction kinetics. Optimize using Pd(PPh₃)₄ catalyst and arylboronic acids in THF/H₂O .

Q. How should researchers resolve contradictions in spectral data?

Methodological Answer:

Q. What strategies improve synthetic yields in large-scale reactions?

Methodological Answer:

Q. Table 3: Yield Optimization Under Different Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 12 | 72 |

| Pd(OAc)₂ | DMF | 100 | 6 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.